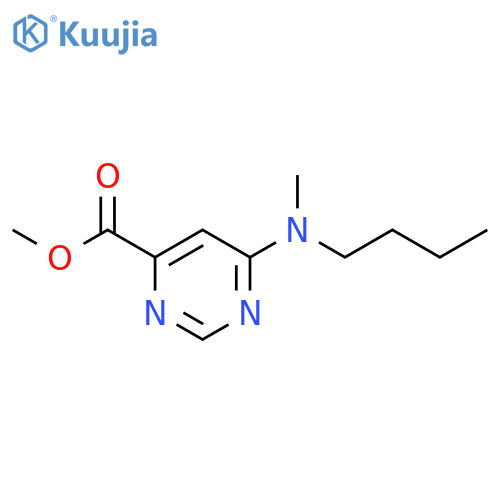Cas no 2098086-75-8 (Methyl 6-(butyl(methyl)amino)pyrimidine-4-carboxylate)

2098086-75-8 structure
商品名:Methyl 6-(butyl(methyl)amino)pyrimidine-4-carboxylate
Methyl 6-(butyl(methyl)amino)pyrimidine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 6-(butyl(methyl)amino)pyrimidine-4-carboxylate
- F1967-5371
- methyl 6-[butyl(methyl)amino]pyrimidine-4-carboxylate
- 2098086-75-8
- AKOS026715370
- starbld0028319
- Methyl 6-(butyl(methyl)amino)pyrimidine-4-carboxylate
-
- インチ: 1S/C11H17N3O2/c1-4-5-6-14(2)10-7-9(11(15)16-3)12-8-13-10/h7-8H,4-6H2,1-3H3
- InChIKey: MWVUMMUKYUSRLI-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1=CC(=NC=N1)N(C)CCCC)=O
計算された属性
- せいみつぶんしりょう: 223.132076794g/mol
- どういたいしつりょう: 223.132076794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 55.3Ų
Methyl 6-(butyl(methyl)amino)pyrimidine-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1967-5371-10g |
methyl 6-(butyl(methyl)amino)pyrimidine-4-carboxylate |
2098086-75-8 | 95%+ | 10g |
$2512.0 | 2023-09-06 | |
| Life Chemicals | F1967-5371-5g |
methyl 6-(butyl(methyl)amino)pyrimidine-4-carboxylate |
2098086-75-8 | 95%+ | 5g |
$1794.0 | 2023-09-06 | |
| Life Chemicals | F1967-5371-0.25g |
methyl 6-(butyl(methyl)amino)pyrimidine-4-carboxylate |
2098086-75-8 | 95%+ | 0.25g |
$539.0 | 2023-09-06 | |
| TRC | M294976-100mg |
Methyl 6-(Butyl(methyl)amino)pyrimidine-4-carboxylate |
2098086-75-8 | 100mg |
$ 135.00 | 2022-06-04 | ||
| Life Chemicals | F1967-5371-0.5g |
methyl 6-(butyl(methyl)amino)pyrimidine-4-carboxylate |
2098086-75-8 | 95%+ | 0.5g |
$568.0 | 2023-09-06 | |
| Life Chemicals | F1967-5371-2.5g |
methyl 6-(butyl(methyl)amino)pyrimidine-4-carboxylate |
2098086-75-8 | 95%+ | 2.5g |
$1196.0 | 2023-09-06 | |
| Life Chemicals | F1967-5371-1g |
methyl 6-(butyl(methyl)amino)pyrimidine-4-carboxylate |
2098086-75-8 | 95%+ | 1g |
$598.0 | 2023-09-06 | |
| TRC | M294976-500mg |
Methyl 6-(Butyl(methyl)amino)pyrimidine-4-carboxylate |
2098086-75-8 | 500mg |
$ 550.00 | 2022-06-04 | ||
| TRC | M294976-1g |
Methyl 6-(Butyl(methyl)amino)pyrimidine-4-carboxylate |
2098086-75-8 | 1g |
$ 865.00 | 2022-06-04 |
Methyl 6-(butyl(methyl)amino)pyrimidine-4-carboxylate 関連文献
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
2098086-75-8 (Methyl 6-(butyl(methyl)amino)pyrimidine-4-carboxylate) 関連製品
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
